molecular formula C33H29ClN4O5 B11429798 N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11429798
M. Wt: 597.1 g/mol
InChI Key: NCVDEAHTSZXLLV-UHFFFAOYSA-N
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Description

This compound is a benzamide-quinazolinone hybrid featuring a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 2-chlorobenzyl group and a 4-ethoxyphenyl acetamide side chain. Its structural complexity arises from the integration of multiple pharmacophores:

  • Quinazolin-dione moiety: Known for anti-inflammatory, anticancer, and enzyme-inhibitory activities .
  • Chlorobenzyl group: Enhances lipophilicity and may influence receptor binding .
  • 4-Ethoxyphenyl acetamide: Potential hydrogen-bonding interactions due to the ethoxy and amide functionalities .

Properties

Molecular Formula

C33H29ClN4O5

Molecular Weight

597.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C33H29ClN4O5/c1-2-43-26-17-15-25(16-18-26)36-30(39)21-37-29-10-6-4-8-27(29)32(41)38(33(37)42)20-22-11-13-23(14-12-22)31(40)35-19-24-7-3-5-9-28(24)34/h3-18H,2,19-21H2,1H3,(H,35,40)(H,36,39)

InChI Key

NCVDEAHTSZXLLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2,4-dioxo-1,2-dihydroquinazoline.

    Introduction of the 2-oxoethyl Group: The 2-oxoethyl group can be introduced by reacting the quinazolinone core with ethyl chloroacetate in the presence of a base such as sodium hydride.

    Attachment of the 4-ethoxyphenyl Group: The 4-ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyaniline.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate product with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

    Oxidation Products: Various quinazolinone derivatives

    Reduction Products: Reduced forms of the compound

    Substitution Products: Substituted benzyl and ethoxyphenyl derivatives

Scientific Research Applications

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features
Compound Name/Class Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Quinazolin-dione + benzamide 2-Chlorobenzyl, 4-ethoxyphenyl acetamide Not explicitly reported (inferred) N/A
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Benzamide 4-Methyl, propyl, 4-methoxyphenyl Synthetic intermediate
2-(6-(2-Chloro-4-trifluoromethylphenoxy)-2,4-dioxoquinazolin-3(4H)-yl) acetate Quinazolin-dione Trifluoromethylphenoxy, acetate Herbicidal activity
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, phenyl Anti-inflammatory (surpasses Diclofenac)
N-((5-chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxoquinazolin-3-yl)phenyl)urea Quinazolinone + sulfonylurea Chlorothiophene, fluoro, methylamino Antithrombotic (Elinogrel)
Pharmacological and Physicochemical Comparisons
Parameter Target Compound 2-(Ethylamino)-N-(4-oxoquinazolin-3-yl)acetamide Elinogrel
Lipophilicity (LogP) Estimated ~3.5 (chlorobenzyl) ~2.8 ~2.1 (sulfonylurea polar)
Melting Point Not reported 142–143°C (analogous benzamide) 210–212°C
Bioactivity Hypothesized anti-inflammatory IC₅₀ = 12 µM (COX-2 inhibition) IC₅₀ = 0.2 µM (P2Y12 antagonist)
Synthetic Yield ~65% (estimated from ) 70–85% 55–60%

Key Observations :

  • Substituent Impact: The 4-ethoxyphenyl group in the target compound may improve solubility compared to Elinogrel’s sulfonylurea moiety, while the chlorobenzyl group enhances membrane permeability .
  • Activity Trends: Quinazolinones with smaller alkylamino substituents (e.g., ethylamino in ) show higher anti-inflammatory activity than bulkier analogs, suggesting steric effects influence target engagement.
Challenges and Opportunities
  • Synthetic Complexity : Multi-step synthesis (e.g., cyclization, coupling) reduces yields compared to simpler benzamides .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., trifluoromethyl as in ) could enhance metabolic stability.

Biological Activity

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its structural components, which suggest possible interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H24ClN3O4\text{C}_{23}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{4}

This structure includes a chlorobenzyl moiety, a quinazoline derivative, and an ethoxyphenyl group, which may contribute to its biological activity.

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The quinazoline scaffold is known for its ability to inhibit various kinases and enzymes involved in cancer progression and bacterial cell wall synthesis. This indicates potential anticancer and antibacterial activities.
  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death through mitochondrial pathways.
  • Antimicrobial Activity : The presence of the chlorobenzyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to bactericidal effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds derived from quinazoline. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Quinazoline Derivative AMCF-7 (Breast Cancer)5.0
Quinazoline Derivative BA549 (Lung Cancer)10.0
N-(2-chlorobenzyl)-...MDA-MB-231 (Breast Cancer)TBD

These studies indicate that modifications to the quinazoline structure can significantly impact potency against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented in several studies. For example, a study on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative CE. coli12.5 μg/mL
Thiazole Derivative DS. aureus6.25 μg/mL

These findings suggest that similar modifications in our target compound could lead to enhanced antimicrobial properties.

Case Studies

  • Case Study on Quinazoline Derivatives : A study evaluated a series of quinazoline derivatives for their anticancer activity against various cell lines. The results indicated that compounds with electron-withdrawing groups exhibited improved potency due to enhanced interaction with target enzymes.
  • Antimicrobial Efficacy : Research on related benzamide derivatives revealed significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing this compound as a therapeutic agent in treating infections.

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